molecular formula C19H22ClN5O2 B14364883 Pirenzepine monohydrochloride CAS No. 93173-05-8

Pirenzepine monohydrochloride

Cat. No.: B14364883
CAS No.: 93173-05-8
M. Wt: 387.9 g/mol
InChI Key: AFBSBOBDKXETKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pirenzepine monohydrochloride involves the reaction of 11-(4-methyl-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the compound through crystallization and filtration techniques to obtain a high-purity product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Pirenzepine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is this compound itself. under certain conditions, unexpected scaffold rearrangement products, such as benzimidazole derivatives, can be formed .

Scientific Research Applications

Properties

CAS No.

93173-05-8

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride

InChI

InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H

InChI Key

AFBSBOBDKXETKP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl

Related CAS

93173-05-8

Origin of Product

United States

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